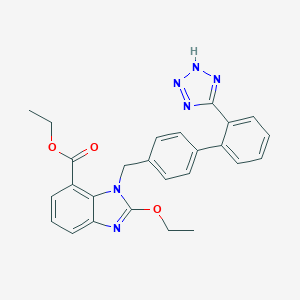

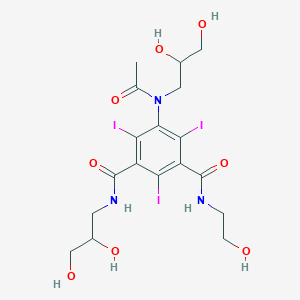

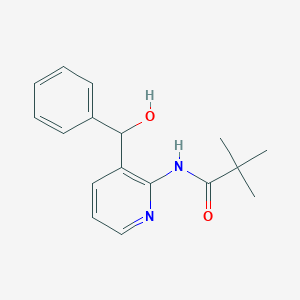

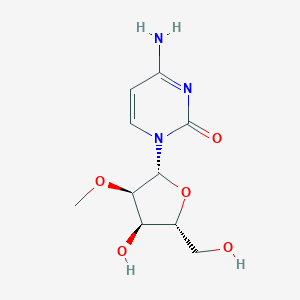

![molecular formula C13H13N3O2 B029844 3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid CAS No. 1219368-79-2](/img/structure/B29844.png)

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid is a complex organic compound with potential applications in various fields including chemistry and material science. It is part of a class of bipyridine amino acids, known for their unique properties and applications in forming metal coordination complexes.

Synthesis Analysis

The synthesis of related bipyridine amino acids involves multi-component reactions. For example, 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, a similar compound, was synthesized using a three-component reaction involving malonamide, aldehyde, and malononitrile in water with triethylamine as a base at room temperature (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of related compounds is often analyzed using techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computation. These methods provide detailed insights into the crystal and molecular structures of such compounds, as seen in studies on 2-amino-4-methylpyridin-1-ium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate monohydrate (Jovita et al., 2014).

Chemical Reactions and Properties

Bipyridine amino acids can participate in various chemical reactions, forming complex structures. For instance, compounds like 4′-Aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) are synthesized to act as metal-binding amino acid modules in peptide synthesis (Bishop et al., 2000).

Physical Properties Analysis

The physical properties, such as crystalline structure and hydrogen bonding patterns, are crucial in understanding these compounds. Studies on cocrystals of related acids with bipyridine homologues provide insights into their acid-pyridine hydrogen bonding in both neutral and ionic complexes (Bhogala & Nangia, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other molecules, are significant for the application of these compounds. For example, the novel inhibitors of prolyl 4-hydroxylase using 2,2'-bipyridine derivatives show varied structure-activity relationships, highlighting the importance of specific functional groups in these compounds (Hales & Beattie, 1993).

科学研究应用

Synthesis and Characterization

The development of novel unnatural amino acids, such as 3-(4-([2,2′:6′,2″-terpyridin]-4′-yl)phenyl)-2-aminopropanoic acid, derived from modifications of bipyridine ligands, has been explored for their potential in creating mononuclear heteroleptic ruthenium complexes. These complexes have been synthesized and characterized using NMR spectroscopy, elemental analysis, and high-resolution mass spectrometry, showcasing their photophysical properties and potential applications in materials science and catalysis (Ypsilantis et al., 2023).

Supramolecular Framework and Photoluminescence

Research on organic acid–base compounds, including the use of bipyridyl-like ligands, has led to the synthesis of structures that form through low temperature hydrothermal conditions. These compounds have been characterized by X-ray diffraction, elemental analysis, and luminescence studies, providing insight into their potential use in the development of new materials with specific optical properties (Wu et al., 2007).

Peptide Modification and Biological Applications

A novel amino acid derivative incorporating a tetrazine group has shown promise for peptide modification and live cell labeling due to its improved water solubility and ease of synthesis. Its stability in biological media and potential for cancer cell labeling have been demonstrated, highlighting its applicability in bioorthogonal labeling and peptide synthesis for biomedical research (Ni et al., 2015).

Application in Artificial Metalloproteins

The integration of bipyridyl groups into peptides and artificial proteins to control their three-dimensional structures and design functional peptides has been a significant area of research. This approach has potential applications in creating artificial enzymes, receptors, and antibodies, aiming to mimic or enhance natural biological processes (Ishida et al., 2006).

Photolabile Caging and Controlled Release

Ruthenium bis(bipyridine) complexes have been synthesized as photolabile caging groups for amines, demonstrating the ability to control the release of biologically active molecules upon irradiation with visible light. This technology has potential applications in the controlled delivery of drugs and in the study of biological systems (Zayat et al., 2006).

安全和危害

未来方向

The study of bipyridine derivatives is an active area of research, with potential applications in areas such as coordination chemistry, supramolecular chemistry, and materials science . The introduction of functional groups such as amino and carboxylic acid could open up new possibilities for the design of novel materials and catalysts.

属性

IUPAC Name |

2-amino-3-(6-pyridin-2-ylpyridin-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2/c14-10(13(17)18)7-9-4-5-12(16-8-9)11-3-1-2-6-15-11/h1-6,8,10H,7,14H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWTQURBMIRJISI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C=C2)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

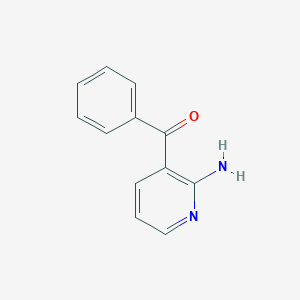

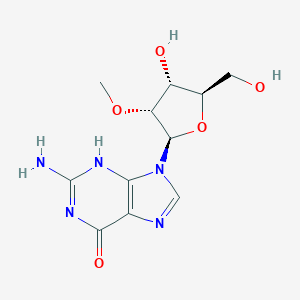

![5-([1,1'-Biphenyl]-2-YL)-2H-tetrazole](/img/structure/B29781.png)